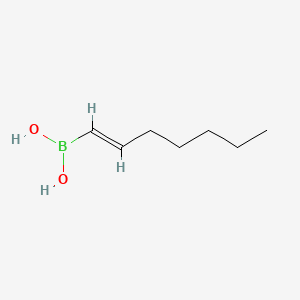

trans-Heptenylboronic acid

Description

Significance of Organoboron Compounds in Contemporary Chemical Science

Organoboron compounds have become indispensable tools in modern chemical science, prized for their versatility and broad applicability in organic synthesis, pharmaceuticals, and materials science. numberanalytics.com Their importance stems from the unique electronic properties of the boron atom, which allows for the formation of stable yet reactive carbon-boron (C-B) bonds. numberanalytics.comthieme.de This characteristic makes them exceptional building blocks and intermediates in a wide array of chemical transformations. thieme.de

A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that forges carbon-carbon bonds by coupling organoboron compounds with organic halides. acs.org This reaction, along with hydroboration, has been pivotal in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents such as anticancer drugs, antivirals, and antibiotics. numberanalytics.comacs.org The utility of organoboron compounds is further enhanced by their general stability, low toxicity, and tolerance to a wide variety of functional groups. thieme.de

Beyond their role as synthetic intermediates, the field has expanded to include applications in materials science, where they serve as building blocks for covalent organic frameworks and hydrogels. nih.gov Boronic acids and their derivatives are also utilized as catalysts in their own right, for example, in enantioselective reactions and amide bond formation. nih.gov More recently, they have gained prominence as therapeutic agents, exemplified by the approval of several boron-containing drugs. nih.govwiley-vch.de This diverse range of functions underscores the integral position of organoboron chemistry in contemporary scientific research. thieme.de

Historical Context and Evolution of Research on Alkenylboronic Acids

The journey of boronic acids from chemical curiosities to central players in synthesis has been a long one. The first isolation of a boronic acid was reported by Edward Frankland in 1860. wiley-vch.de However, for nearly a century, they remained relatively neglected compounds. wiley-vch.de The landscape began to change significantly in the mid-20th century with the pioneering work of Herbert C. Brown on hydroboration, which provided a powerful method for preparing organoboranes. nobelprize.org

The 1970s marked a critical turning point with the advent of palladium-catalyzed cross-coupling reactions, a field significantly advanced by researchers like Ei-ichi Negishi. nobelprize.org These methods enabled the efficient use of organometallic reagents, including alkenylboranes and alkenylboronic acids, for the stereospecific synthesis of alkenes. nobelprize.org This development was a major breakthrough, as it provided a highly selective route to complex structures like unsymmetrically substituted conjugated dienes. nobelprize.org

Research into the fundamental properties of these compounds also evolved. For decades, scientists investigated the extent of π-conjugation between the carbon-carbon double bond and the boron atom in alkenylboronic acids. wiley-vch.describd.com In recent years, the scope of their application has broadened dramatically. While initially valued primarily for Suzuki-Miyaura couplings, research has expanded to explore their use in other metal-catalyzed reactions and as precursors for a variety of functional groups. scribd.comacs.org Furthermore, investigations into their biological activities have uncovered new potential, particularly in medicinal chemistry, where certain alkenylboronic acids have been identified as promising neuroprotective agents. researchgate.net This progression from fundamental synthesis to advanced applications in materials and medicine illustrates the dynamic evolution of research in this area.

Current Research Imperatives for trans-Heptenylboronic Acid

Current research involving this compound is driven by the need for advanced synthetic methodologies and novel functional materials. A primary imperative is its use as a key building block in stereoselective cross-coupling reactions to construct complex organic molecules that are otherwise difficult to access.

A significant research focus is the synthesis of conjugated alkadienyl carboxylates, which are structural motifs found in a variety of natural products with important physiological properties. acs.org In one study, this compound was used as a crucial reactant in a Suzuki-type cross-coupling with (Z)-2-bromovinyl carboxylates. acs.org This work demonstrated the successful synthesis of (Z,E)-conjugated alkadienyl carboxylates with high stereoselectivity. The researchers optimized the reaction conditions, finding that a palladium catalyst like Pd(PPh₃)₄ in dioxane with a base such as potassium carbonate (K₂CO₃) provided the best yields. acs.org

The table below details the optimization of the coupling reaction between this compound and (Z)-2-bromovinyl octanoate. acs.org

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂/2P(o-tol)₃ | K₃PO₄ | Dioxane | 50 |

| 4 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 65 |

| 7 | Pd(OAc)₂/2P(o-tol)₃ | K₂CO₃ | Dioxane | 65 |

| 9 | Pd(PPh₃)₄ | KF·2H₂O | THF | 72 |

| 11 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 75 |

| 13 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 86 |

| Table 1: Optimization of Suzuki Coupling Conditions. Data sourced from a study on the cross-coupling of this compound with (Z)-2-bromovinyl octanoate. acs.org |

Another research imperative lies in the field of materials science and biomedical applications. A patent has disclosed the use of trans-1-heptenylboronic acid as a component in curable and solvent-degradable formulations. google.com These materials are designed for advanced manufacturing techniques like 3D bioprinting, with potential applications in creating tissue constructs, disease models, and other biomedical devices. google.com The inclusion of compounds like this compound is aimed at achieving high manufacturing efficiency and fabricating complex structures such as hydrogels with internal channels. google.com

Furthermore, a broader imperative for the entire class of alkenylboronic acids is the exploration of their therapeutic potential. Studies have shown that certain alkenylboronic acids possess neuroprotective properties relevant to conditions like Alzheimer's disease, affecting multiple biological targets. researchgate.net This line of research creates a compelling reason to investigate the specific biological activities of individual compounds like this compound.

Properties

IUPAC Name |

[(E)-hept-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTJUGVTOZBIBN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-76-9 | |

| Record name | (1E)-(Hept-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for Trans Heptenylboronic Acid

Established Synthetic Pathways for Alkenylboronic Acid Derivatives

Traditional methods for synthesizing alkenylboronic acids often involve the hydroboration of alkynes or the cross-coupling of organometallic reagents with boron-containing compounds. These foundational techniques have been refined over time to improve yields and stereoselectivity.

A significant advancement in the synthesis of trans-alkenylboronic esters is the development of the boryl-Heck reaction. nih.govorganic-chemistry.org This palladium-catalyzed process directly converts terminal alkenes into trans-alkenyl boronic esters with excellent regio- and stereoselectivity. nih.gov The reaction utilizes commercially available and inexpensive electrophilic boron reagents like catecholchloroborane (catBCl). nih.govorganic-chemistry.org This method offers a more efficient and economical alternative to traditional hydroboration or Miyaura borylation, which often require pre-functionalized or more expensive starting materials. nih.govorganic-chemistry.org The boryl-Heck reaction avoids problematic side reactions such as reduction and overborylation. nih.govorganic-chemistry.org Key optimizations for this reaction include the use of bulky amine bases to prevent the formation of stable amine-borane adducts and specific ligands to enhance the catalyst's activity. organic-chemistry.org

| Catalyst System | Boron Source | Base | Key Features |

| Palladium | Catecholchloroborane (catBCl) | Bulky amine bases (e.g., Cy₂NMe) | Excellent regio- and stereoselectivity for trans products; avoids reduction and overborylation. nih.govorganic-chemistry.org |

Boronic acids are known to have low hydrolytic stability, which can be a challenge during synthesis and in biological applications. oup.comoup.com To address this, boronic acids are often converted to boronic esters. The stability of these esters is influenced by the diol used for esterification. oup.com For instance, boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have shown significantly greater stability to hydrolysis compared to the commonly used pinanediol esters. oup.com The presence of a nitrogen atom in the diol chain can increase the rate of trans-esterification. oup.com The ability of boronic acids to form stable cyclic esters with diols has been utilized in various applications, including the construction of sensors and separation systems for carbohydrates. nih.gov The formation of a dative B–N interaction can also contribute to the stabilization of the boronic ester bond. researchgate.net

| Diol for Esterification | Relative Stability |

| Pinanediol | Commonly used, moderate stability. oup.com |

| (1,1'-bicyclohexyl)-1,1'-diol | High stability to hydrolysis. oup.com |

Advanced Catalytic Systems in trans-Heptenylboronic Acid Synthesis

Recent research has focused on developing more efficient and sustainable catalytic systems for the synthesis of alkenylboronic acids, including this compound.

The development of the boryl-Heck reaction represents a significant step towards more sustainable synthesis. nih.gov This method utilizes an inexpensive and abundant boron source, catecholchloroborane, which can be readily synthesized from BCl₃ and catechol. nih.gov The reaction avoids the use of highly reduced boron reagents, which can lead to problematic byproducts. nih.gov Furthermore, the palladium-catalyzed direct borylation of alkenes provides a more atom-economical approach compared to methods requiring pre-functionalized starting materials. nih.govorganic-chemistry.org

Stereoselective Synthesis of this compound and Related Precursors

Control over the stereochemistry of the double bond is crucial in the synthesis of this compound. Various strategies have been developed to ensure the formation of the desired E-configuration.

The boryl-Heck reaction of terminal alkenes with catecholchloroborane consistently yields trans-alkenyl boronic esters with high stereoselectivity. nih.govorganic-chemistry.org Another approach involves the stereoselective synthesis of (E)-(1-substituted-1-alkenyl)boronic esters through the nucleophilic substitution of (Z)-(1-bromo-1-alkenyl)boronic esters with organolithium or Grignard reagents. acs.org Additionally, stereodivergent strategies have been developed to access both (E)- and (Z)-alkenylboronate esters through alkene isomerization. acs.org For example, an iridium-based catalytic system can provide excellent (E)-selectivity. acs.org The hydroboration of terminal alkynes is another well-established method that typically affords E-alkenylboron products with complete regio- and stereocontrol. acs.org

Stereodefined Precursor Preparation for Subsequent Transformations

The synthesis of this compound hinges on the preparation of stereodefined precursors, primarily (E)-1-heptenylboronate esters. These precursors are crucial as they dictate the geometry of the final product. Several synthetic methodologies have been developed to achieve high stereoselectivity, with the hydroboration of terminal alkynes and the boron-Wittig reaction being prominent strategies.

One of the most direct methods for preparing (E)-alkenylboronates is the hydroboration of terminal alkynes. This reaction involves the addition of a boron hydride across the carbon-carbon triple bond of 1-heptyne. To achieve the desired trans isomer, the reaction is typically catalyzed by transition metals. For instance, the use of catecholborane in the presence of a suitable catalyst can lead to the preferential formation of the (E)-vinylboronate. organic-chemistry.org Various catalytic systems, including those based on platinum, have been shown to be effective for the hydroboration of unactivated terminal alkynes, offering good to excellent yields and high regioselectivity for the desired (E)-1,2-vinyl boronates. chemistryviews.org

Another powerful strategy for the stereoselective synthesis of trans-vinyl boronate esters is the boron-Wittig reaction. This method utilizes a geminal bis(boronate) species which is deprotonated to form a boron-stabilized carbanion. This intermediate then reacts with an aldehyde, in this case, hexanal, to produce the target vinyl boronate. nih.gov The reaction conditions can be tuned to favor the formation of the (E)-isomer with high diastereoselectivity. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide an alternative route. The reaction of (E)-1-heptenyl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, can yield the corresponding (E)-1-heptenylboronate ester. organic-chemistry.org

These methods provide robust pathways to stereodefined precursors, which can then be hydrolyzed under appropriate conditions to yield the final this compound. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

| Precursor | Starting Materials | Key Reagents/Catalysts | Reaction Type | Stereoselectivity |

| (E)-1-Heptenylboronate ester | 1-Heptyne | Pinacolborane, PtCl₂/XPhos/Et₃SiH | Hydroboration | High (E)-selectivity |

| (E)-1-Heptenylboronate ester | gem-bis(boryl)methane, Hexanal | LiTMP | Boron-Wittig Reaction | High (E)-selectivity |

| (E)-1-Heptenylboronate ester | (E)-1-Heptenyl bromide | Bis(pinacolato)diboron, PdCl₂(PPh₃)₂, K₃PO₄ | Miyaura Borylation | Retention of (E)-geometry |

Reactivity Profiles and Mechanistic Investigations of Trans Heptenylboronic Acid

Fundamental Reactivity of the Boronic Acid Functionality

The reactivity of trans-heptenylboronic acid is fundamentally dictated by the boronic acid group, R-B(OH)₂. Boronic acids are organic compounds featuring a carbon-boron bond, which classifies them as organoboranes. wikipedia.org The boron atom in the boronic acid moiety is electron-deficient, possessing an empty p-orbital, which makes it a mild Lewis acid. wikipedia.orgresearchgate.net This Lewis acidity is a cornerstone of its chemical behavior, allowing it to interact with Lewis bases.

A key characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing vicinal (1,2) or sometimes (1,3) diols, such as sugars and polyols. wikipedia.orgnih.gov This interaction forms a more stable tetrahedral boronate ester. This reversible covalent chemistry is also exploited in molecular recognition and for the development of sensors. researchgate.netnih.gov The typical pKₐ of a boronic acid is around 9, but upon forming these tetrahedral boronate complexes, the acidity can increase, with the complex exhibiting a pKₐ of approximately 7. wikipedia.org

In the context of organic synthesis, the most significant reactivity profile of boronic acids, including this compound, is their role as nucleophilic partners in cross-coupling reactions. researchgate.net The carbon-boron bond can undergo transmetalation, which is the transfer of its organic group (the trans-1-heptenyl fragment) to a transition metal catalyst, most notably palladium. wikipedia.orgnih.gov This step is crucial in widely used reactions like the Suzuki-Miyaura coupling. wikipedia.orgnih.gov For this transfer to occur efficiently, the boronic acid typically requires activation by a base, which converts it into a more nucleophilic boronate species [R-B(OH)₃]⁻. organic-chemistry.orgyonedalabs.com This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the heptenyl group to the metal center. organic-chemistry.org

Role of the trans-1-Heptenyl Side Chain in Modulating Reactivity

The trans-1-heptenyl side chain significantly influences the reactivity of the boronic acid in several ways. The nature of the organic substituent attached to the boron atom modulates the electronic and steric properties of the molecule, thereby affecting its performance in chemical reactions.

Electronic Effects : The 1-heptenyl group is an alkenyl substituent. Compared to arylboronic acids, alkenylboronic acids have different electronic properties. The sp²-hybridized carbon atom attached to the boron is generally less electronegative than in many aryl systems, which can influence the rate of transmetalation. In the Suzuki-Miyaura reaction, the organoboron compound acts as the nucleophile, and its reactivity is linked to its nucleophilicity. researchgate.net

Stereochemistry : The "trans" (or E) configuration of the double bond is a critical stereochemical feature. A major advantage of the Suzuki-Miyaura coupling is its ability to proceed with retention of stereochemistry. wikipedia.org When this compound is used, the geometry of the double bond is typically preserved in the final coupled product. wikipedia.org This stereoretention is highly valuable in synthetic chemistry for constructing complex molecules with defined geometries. However, under certain conditions, particularly with specific choices of palladium catalysts and ligands, Z-to-E (cis-to-trans) isomerization can occur, although this is more commonly a concern when starting with a Z-alkenyl halide. organic-chemistry.org

Steric Effects : The heptenyl chain, while not exceptionally bulky, does contribute to the steric profile of the molecule. Steric hindrance can play a role in the rate of reaction, particularly in the transmetalation step where the organoboron species must approach the metal complex. Compared to a simple vinylboronic acid, the pentyl group on the chain adds steric bulk that could influence the approach to the catalytic center.

Mechanistic Pathways in Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. It couples an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.orgmusechem.com The reaction is typically catalyzed by a palladium complex and requires a base. yonedalabs.comlibretexts.org

The generally accepted catalytic cycle involves three main steps: yonedalabs.comwikipedia.orglibretexts.org

Oxidative Addition : A palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new organopalladium(II) complex. wikipedia.orgmusechem.com This step typically proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation : The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a boronate salt. organic-chemistry.org The halide or other group on the palladium is replaced by the trans-1-heptenyl group, resulting in a diorganopalladium(II) intermediate. wikipedia.org This is often the rate-determining step of the cycle. researchgate.net

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org For this to occur, the two organic groups must be in a cis orientation on the palladium complex. wikipedia.orglibretexts.org

| Step | Description | Key Intermediates |

| Oxidative Addition | Pd(0) catalyst inserts into the R-X bond of the electrophile. | Pd(II) complex (trans-[Pd(R)(X)L₂]) |

| Transmetalation | The organic group from the boronate is transferred to the Pd(II) complex. | Diorganopalladium(II) complex (trans-[Pd(R)(R')L₂]) |

| Isomerization | The trans-complex isomerizes to the cis-complex. | cis-[Pd(R)(R')L₂] |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | Pd(0)L₂ |

In the specific case of this compound, the catalytic cycle begins with the formation of an active Pd(0) species. This species undergoes oxidative addition with an aryl or vinyl halide. The resulting Pd(II) intermediate then enters the transmetalation step. A base, such as sodium carbonate or potassium phosphate, reacts with this compound to form the corresponding boronate. This activated boron species then transfers the trans-1-heptenyl group to the palladium center. organic-chemistry.orgresearchgate.net

The precise mechanism of transmetalation has been a subject of detailed investigation. It is understood to proceed via a pre-transmetalation intermediate that contains a B-O-Pd linkage. nih.govdigitellinc.com Following the transfer of the heptenyl group, the resulting diorganopalladium complex must adopt a cis geometry to undergo reductive elimination. Since the complex formed after oxidative addition is typically the more stable trans isomer, a trans-to-cis isomerization is required before the final C-C bond-forming step. wikipedia.orglibretexts.org The reductive elimination yields the coupled product, for instance, a substituted heptenyl-arene, and regenerates the Pd(0) catalyst.

The ligands coordinated to the palladium center are not mere spectators; they play a critical role in the efficiency and selectivity of the Suzuki-Miyaura reaction. organic-chemistry.org The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination. nih.gov For coupling reactions involving alkenylboronic acids, phosphine (B1218219) ligands are commonly employed.

Key roles of ligands include:

Stabilizing the Catalyst : Ligands stabilize the palladium nanoparticles and prevent their aggregation into inactive bulk palladium.

Modulating Reactivity : Electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphine ligands, can accelerate the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and also promote the reductive elimination step. libretexts.orgnih.govresearchgate.net

Controlling Stereochemistry : In reactions with alkenyl species, the choice of ligand is crucial for preventing unwanted E/Z isomerization. For instance, studies have shown that certain ligands can minimize the loss of stereochemical integrity during the reaction. organic-chemistry.org

The table below summarizes the effect of different ligands on a model Suzuki-Miyaura coupling, highlighting how ligand choice can impact reaction outcomes.

| Ligand | Catalyst System | Substrate Type | Typical Outcome | Reference |

| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Aryl/Vinyl Iodides, Bromides | Standard, widely used catalyst. | nih.gov |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃/P(t-Bu)₃ | Aryl Chlorides, hindered substrates | High reactivity, allows for room temp. couplings. | nih.gov |

| P(o-Tol)₃ (Tri(o-tolyl)phosphine) | Pd(P(o-Tol)₃)₂ | Z-alkenyl halides | Excellent for retaining Z-olefin geometry. | organic-chemistry.org |

| Dialkylbiarylphosphines | Pd precatalysts | Aryl halides | Promotes high catalytic turnover. | researchgate.net |

Beyond palladium catalysis, this compound can also participate in rhodium-catalyzed reactions, notably asymmetric 1,4-additions (conjugate additions) to electron-deficient olefins like α,β-unsaturated ketones. thieme-connect.com These reactions are valuable for creating chiral centers with high enantioselectivity.

The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition is distinct from the Suzuki-Miyaura mechanism and is proposed to proceed through Rh(I) intermediates. wiley-vch.denih.gov The key steps are:

Transmetalation : An aryl- or alkenylrhodium(I) species is generated from a Rh(I) precursor and the organoboronic acid. This step is believed to involve a rhodium-hydroxo complex that interacts with the boronic acid. thieme-connect.comwiley-vch.de

Carbometalation (Insertion) : The electron-deficient olefin coordinates to the alkenylrhodium(I) complex, followed by the insertion of the carbon-carbon double bond into the rhodium-alkenyl bond. This forms a rhodium enolate or an oxa-π-allylrhodium intermediate. thieme-connect.comwiley-vch.denih.gov This step is typically enantioselective when a chiral ligand, such as BINAP, is used.

Protonolysis : The rhodium enolate intermediate is hydrolyzed by a proton source (often water, which is a key component of the reaction medium) to release the final 1,4-addition product and regenerate the rhodium-hydroxo species, which completes the catalytic cycle. thieme-connect.comwiley-vch.de

Palladacycle-Catalyzed Asymmetric Ring-Opening Reactions

Palladacycles, which are organopalladium compounds featuring a carbon-palladium bond within a cyclic structure, have emerged as highly effective catalysts in various organic transformations. One notable application is in the asymmetric ring-opening of strained carbocycles and heterocycles. While the concept of using arylboronic acids in such reactions is established, specific data for this compound is limited.

In a typical reaction, a chiral palladacycle would coordinate to an oxabicyclic alkene, activating it for nucleophilic attack by the heptenyl group from the boronic acid. This process would lead to the opening of the bicyclic system and the formation of a new carbon-carbon bond, potentially with high enantioselectivity. The efficiency and stereochemical outcome of the reaction would be highly dependent on the structure of the palladacycle catalyst.

| Oxabicyclic Alkene | Chiral Palladacycle | Base | Solvent | Yield (%) | ee (%) |

| Substrate A | Catalyst Y | K₂CO₃ | THF | Data not available | Data not available |

| Substrate B | Catalyst Z | Ag₂O | Dioxane | Data not available | Data not available |

| This table illustrates the kind of data that would be generated from a systematic study of this reaction with this compound. At present, detailed experimental results are not publicly available. |

Investigations into Alternative Reactivity Modes

Beyond the canonical Suzuki-Miyaura coupling, the reactivity of this compound can be harnessed in other synthetic contexts, including multiple coupling events and addition reactions to unsaturated systems.

This compound can theoretically participate in double Suzuki coupling reactions with substrates bearing two halide functionalities (dihalides). This approach allows for the sequential or simultaneous formation of two new carbon-carbon bonds, providing a pathway to more complex molecular architectures. The regioselectivity of the coupling can often be controlled by the differential reactivity of the halide leaving groups or by careful modulation of the reaction conditions.

For instance, coupling this compound with a dihaloarene could lead to the formation of mono- and di-alkenylated products. The ratio of these products would depend on factors such as the stoichiometry of the reactants, the nature of the palladium catalyst, and the reaction time.

| Dihalo Substrate | Catalyst | Base | Solvent | Mono-alkenylated Product Yield (%) | Di-alkenylated Product Yield (%) |

| 1,4-Dibromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Data not available | Data not available |

| 2,5-Dibromopyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | Data not available | Data not available |

| This table represents a hypothetical study on the double Suzuki coupling of this compound. Specific experimental data is not currently found in the surveyed literature. |

The nucleophilic character of the heptenyl group in this compound can also be exploited in addition reactions to various unsaturated substrates, such as enones and alkynes. These reactions are often catalyzed by transition metals like rhodium or palladium.

In a rhodium-catalyzed 1,4-conjugate addition to an α,β-unsaturated ketone (enone), the heptenyl group would be transferred to the β-position of the enone. Asymmetric versions of this reaction, employing chiral rhodium catalysts, could afford the addition product with high enantioselectivity.

Similarly, the addition of this compound across the triple bond of an alkyne, a process known as carboboration, can be catalyzed by various transition metal complexes. This reaction provides a route to functionalized dienes. The regio- and stereoselectivity of the addition would be a key aspect to control in such transformations.

| Unsaturated Substrate | Catalyst | Ligand | Solvent | Product Type | Yield (%) | ee (%) (if applicable) |

| Cyclohexenone | [Rh(cod)Cl]₂ | (S)-BINAP | Dioxane/H₂O | 1,4-Adduct | Data not available | Data not available |

| Phenylacetylene | Pd(OAc)₂ | P(Cy)₃ | THF | Carboboration Product | Data not available | N/A |

| This table outlines the expected data from investigations into the addition reactions of this compound to unsaturated systems. Currently, specific and detailed experimental findings for this compound are not available in the public domain. |

Applications of Trans Heptenylboronic Acid in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

The primary utility of trans-heptenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon single bonds by coupling an organoborane with an organohalide. The reliability and functional group tolerance of this method have made this compound a valuable building block in the assembly of intricate molecular frameworks.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. The synthesis of highly substituted quinolines is therefore of significant interest. This compound has been employed as a reactant in the double Suzuki coupling of dibromoquinolines. In specific studies, researchers have investigated one-pot double coupling reactions on these substrates, where the heptenyl group can be installed at one of the bromine-bearing positions, creating a key intermediate for further functionalization in drug discovery programs.

| Reaction Type | Substrate | Reagent | Application |

| Double Suzuki Coupling | Dibromoquinolines | This compound | Construction of substituted quinoline cores for pharmaceutical development |

Boron-containing compounds, including various boronic acids, have found applications in the discovery of new agrochemicals, such as fungicides and herbicides. The unique chemical properties of the boronic acid moiety can contribute to the biological activity of a molecule. While the broader class of boronic acids is utilized in this field, specific, documented examples of this compound being directly used for the synthesis of commercial agrochemical building blocks are not widely reported in the available scientific literature. However, its fundamental reactivity makes it a potential candidate for creating carbon-chain extensions in the development of novel active ingredients.

Stereoselective Synthesis of Biologically Relevant Molecules

Beyond simple C-C bond formation, this compound is also a valuable reactant in stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled. This is critical for producing biologically active molecules, as often only one specific stereoisomer exhibits the desired therapeutic effect. The compound participates in several types of asymmetric reactions. chemicalbook.comchemicalbook.com

Key stereoselective applications include:

Rhodium-catalyzed asymmetric addition reactions : These reactions involve the addition of the heptenyl group across a carbon-carbon or carbon-heteroatom double bond, creating new stereocenters with high enantioselectivity.

Palladacycle-catalyzed asymmetric ring-opening reactions : This method uses a chiral palladium catalyst to open a strained ring, such as an oxabicyclic alkene, with the heptenyl group, resulting in a chiral product. chemicalbook.comchemicalbook.com

| Asymmetric Reaction | Catalyst System | Function of this compound |

| Asymmetric Addition | Chiral Rhodium Complex | Nucleophilic source of a heptenyl group |

| Asymmetric Ring-Opening | Chiral Palladacycle | Nucleophile for ring-opening of oxabicyclic alkenes |

Enantioconvergent synthesis is a powerful strategy that converts a racemic mixture (an equal mix of two enantiomers) into a single enantiomeric product, thus maximizing theoretical yield. The palladacycle-catalyzed asymmetric ring-opening of meso-oxabicyclic alkenes is a prime example of such a process. While this compound is listed as a reactant for these types of asymmetric ring-opening reactions, detailed studies focusing specifically on its role in a fully characterized enantioconvergent system are not extensively documented in peer-reviewed literature.

The total synthesis of complex natural products is a rigorous test of synthetic methodology. Berkelic acid, a polycyclic natural product isolated from an extremophilic fungus, possesses a complex tetracyclic core and has garnered attention for its selective activity against ovarian cancer cell lines. Numerous research groups have reported successful total syntheses of this molecule. However, a review of the prominent and established synthetic routes for (-)-Berkelic acid does not indicate the use of this compound as a building block or key intermediate. The strategies employed typically involve other methods for constructing the carbon skeleton.

Development of Conjugated Systems

Conjugated systems, which are molecules containing alternating single and multiple bonds, are fundamental components of organic electronic materials, dyes, and certain biologically active compounds. The Suzuki-Miyaura coupling is an exceptionally effective tool for the synthesis of conjugated dienes. This compound, as a vinylboronic acid, can be coupled with a variety of vinyl halides (such as vinyl bromides or iodides) under palladium catalysis. This reaction forms a new carbon-carbon bond between the two double-bond-containing fragments, directly generating a 1,3-diene system. The stereochemistry of the trans-double bond in the boronic acid is typically retained during the coupling process, allowing for the stereospecific synthesis of (E,E)- or (E,Z)-conjugated dienes, depending on the stereochemistry of the vinyl halide partner.

Synthesis of Conjugated Alkadienyl Carboxylates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. bohrium.comresearchgate.net A key application of this compound is its reaction with suitable coupling partners to generate conjugated alkadienyl carboxylates. These structures are prevalent in various natural products and pharmacologically active compounds.

In a representative transformation, this compound is coupled with an acrylate derivative, such as ethyl acrylate, under palladium catalysis. The reaction typically employs a palladium(0) catalyst, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. nih.gov

The general scheme for this synthesis involves the reaction of this compound with a halo-acrylate or an acrylate-derived triflate. However, a more direct approach involves the coupling with α,β-unsaturated esters that possess a suitable leaving group. The reaction proceeds with retention of the double bond geometry, a characteristic feature of the Suzuki-Miyaura coupling, ensuring that the trans-configuration of the heptenyl group is maintained in the final product. bohrium.com

Detailed research findings have demonstrated that the choice of catalyst, base, and solvent system can significantly influence the yield and purity of the resulting conjugated alkadienyl carboxylate. For instance, the use of phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a Conjugated Alkadienyl Carboxylate

| Entry | Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|

This methodology provides a direct and stereoselective route to conjugated dienoic esters, which are valuable intermediates in the synthesis of more complex molecules.

Utility in Multi-Step Synthetic Sequences

The incorporation of this compound into multi-step synthetic sequences highlights its utility as a robust building block. Its stability and predictable reactivity in Suzuki-Miyaura couplings make it an ideal choice for introducing a specific carbon fragment late in a synthetic route, which is a common strategy in the total synthesis of natural products.

A hypothetical multi-step synthesis demonstrating the utility of this compound could involve the synthesis of a polyketide natural product. In such a synthesis, a complex fragment of the molecule could be prepared with a vinyl halide or triflate functionality. The this compound could then be coupled to this advanced intermediate to install the heptenyl side chain.

Table 2: Hypothetical Multi-Step Sequence Involving this compound

| Step | Reaction | Reactants | Reagent/Catalyst | Product |

|---|---|---|---|---|

| 1 | Aldol (B89426) Reaction | Aldehyde A + Ketone B | LDA | β-Hydroxy ketone |

| 2 | Dehydration | β-Hydroxy ketone | TsOH | α,β-Unsaturated ketone |

| 3 | Reduction | α,β-Unsaturated ketone | NaBH₄, CeCl₃ | Allylic alcohol |

| 4 | Iodination | Allylic alcohol | I₂, PPh₃, Imidazole | Vinyl Iodide Intermediate |

This strategic use of this compound in a multi-step synthesis underscores its importance in modern organic chemistry for the efficient and stereocontrolled construction of complex molecules.

Catalysis and Catalytic Systems Utilizing Boronic Acids and Their Derivatives

trans-Heptenylboronic Acid as a Reagent in Transition Metal-Catalyzed Transformations

This compound is a valuable reagent in organic synthesis, primarily for its role in the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Its defined stereochemistry (trans or E configuration) is a critical feature, allowing for the synthesis of complex molecules with precise geometric control. acs.org The boronic acid functional group is key to its reactivity, enabling it to participate in catalytic cycles with metals like palladium and rhodium. acs.orgrsc.org

Suzuki-Miyaura Coupling: The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction. acs.org This palladium-catalyzed reaction is one of the most practiced C-C bond-forming methods in modern chemistry. ualberta.ca In this process, the alkenyl group from this compound is transferred to an organic halide or triflate. The general catalytic cycle involves three key steps: researchgate.netresearchgate.net

Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide (R-X), forming a palladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the heptenyl group and facilitating its transfer to the palladium center. researchgate.netorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The use of this compound in this reaction allows for the stereospecific introduction of a trans-heptenyl moiety onto various molecular scaffolds, which is particularly useful in the synthesis of natural products and pharmaceuticals. acs.org

Heck Reaction: While the traditional Heck reaction couples an unsaturated halide with an alkene, a variation known as the boron Heck reaction utilizes organoboronic acids. nih.govnih.gov In these aerobic boron Heck reactions, an alkenylboronic acid like this compound can couple with an alkene, such as cyclobutene, to form 1,3,5-trienes. nih.gov This transformation proceeds through a pathway involving C-C bond scission and offers an alternative to classical methods for preparing conjugated diene and triene systems. nih.gov The reaction benefits from the wide availability of organoboron reagents and avoids the need for harsh oxidants or bases. nih.gov

| Reaction Type | Catalyst | Role of this compound | Key Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Reagent; source of the trans-heptenyl group. acs.org | Stereospecific formation of a C(sp2)-C(sp2) bond. researchgate.net |

| Boron Heck Reaction | Palladium(II) acetate | Reagent; coupling partner with an alkene. nih.gov | Formation of substituted 1,3,5-trienes. nih.gov |

Boronic Acid Catalysis (BAC)

Beyond their role as reagents, boronic acids can function as organocatalysts, activating hydroxyl-containing functional groups through reversible covalent interactions. ualberta.caresearchgate.net This mode of catalysis, known as Boronic Acid Catalysis (BAC), provides a mild, metal-free alternative for promoting various chemical transformations, often with high atom economy as water is the only byproduct. researchgate.net

Aryl- and alkenylboronic acids are effective catalysts for the activation of hydroxyl groups in alcohols. ualberta.canih.gov The mechanism relies on the Lewis acidity of the boron atom and its ability to form a reversible covalent bond with the alcohol's oxygen atom, creating a boronic ester intermediate. ualberta.caresearchgate.net This esterification polarizes the C–O bond, weakening it and making the hydroxyl group a better leaving group. ualberta.ca This activation facilitates the formation of a carbocation intermediate, which can then be intercepted by various nucleophiles. researchgate.netnih.gov Electron-deficient arylboronic acids are particularly potent catalysts for this type of transformation due to their enhanced Lewis acidity. nih.gov This catalytic strategy has been successfully applied to dehydrative etherification and C-C bond-forming reactions. nih.govacs.org

Boronic acid catalysis is highly effective for the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents. nih.gov This transformation is one of the most developed areas of BAC. nih.gov The catalytic cycle is generally proposed to proceed through the formation of an acyloxyboronic acid intermediate (a mixed anhydride). nih.gov This intermediate is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid, thus activating it toward nucleophilic attack by an amine. The subsequent breakdown of the tetrahedral intermediate yields the desired amide and regenerates the boronic acid catalyst. nih.gov The mild conditions of this method are a key advantage, often preventing racemization in reactions involving chiral substrates. nih.gov

The activating ability of boronic acid catalysis can be extended to promote cycloaddition and conjugate addition reactions. By forming an intermediate with an unsaturated carboxylic acid, the boronic acid catalyst increases the electrophilicity of the carbon-carbon double bond. researchgate.net This activation facilitates reactions like Diels-Alder cycloadditions with specific substrates such as 2-alkynoic acids. nih.gov Similarly, this electrophilic activation can promote the conjugate addition of nucleophiles to the α,β-unsaturated system of the carboxylic acid. researchgate.net It is important to distinguish this catalytic role from the more common use of boronic acids as reagents in transition metal-catalyzed conjugate additions, where the boronic acid provides the nucleophilic group. rsc.orgbeilstein-journals.org

Boronic acids have emerged as powerful, metal-free catalysts for Friedel-Crafts type alkylation reactions. acs.orgnih.gov In this context, the boronic acid catalyst activates an allylic or benzylic alcohol toward C–O bond ionization. rsc.orgnih.gov The resulting resonance-stabilized carbocation is a potent electrophile that is then trapped by an electron-rich arene or heteroarene to form a new C–C bond. acs.org This method is advantageous as it uses readily available alcohols as alkylating agents and releases only water as a byproduct. rsc.orgnih.gov Studies have shown that highly electron-deficient arylboronic acids, such as 2,3,4,5-tetrafluorophenylboronic acid, are particularly effective, expanding the scope of the reaction to include even neutral and slightly activated arenes. rsc.orgnih.gov

| Catalytic Application (BAC) | Activated Substrate | General Mechanism | Resulting Transformation |

|---|---|---|---|

| Activation of Hydroxy Groups | Alcohols | Reversible formation of a boronic ester, polarizing the C-O bond to facilitate carbocation formation. ualberta.ca | Etherification, Deoxygenation. nih.govnih.gov |

| Amide Formation | Carboxylic Acids | Formation of a highly electrophilic acyloxyboronic acid (mixed anhydride) intermediate. nih.gov | Direct amidation with amines. nih.gov |

| Cycloadditions & Conjugate Additions | Unsaturated Carboxylic Acids | Activation of the C=C bond via formation of a boronic ester intermediate. researchgate.net | Diels-Alder reactions, Michael additions. nih.govresearchgate.net |

| Friedel-Crafts Reactions | Allylic/Benzylic Alcohols | Activation of the hydroxyl group to generate a carbocation for electrophilic aromatic substitution. acs.orgrsc.org | Alkylation of arenes. nih.gov |

Role in Bifunctional and Tandem Catalysis

The boronic acid moiety can be incorporated into more complex catalytic systems to achieve bifunctional or tandem catalysis.

Bifunctional Catalysis: In bifunctional catalysis, a single catalyst possesses two distinct catalytic sites that work in concert. Aminoboronic acids are a prime example, where the boronic acid acts as a Lewis acid site while the amino group can act as a Brønsted base or participate in enamine formation. nih.gov Such catalysts have been successfully employed in asymmetric aldol (B89426) reactions. nih.govworktribe.com Similarly, hybrid catalysts combining a boronic acid with another catalytic unit, such as a thiourea (B124793) group, can activate and organize substrates through multiple non-covalent interactions to achieve high selectivity. nih.gov This approach allows for the precise orientation of substrates, leading to enhanced reactivity and stereocontrol.

Tandem Catalysis: Tandem catalysis involves multiple catalytic transformations occurring sequentially in a single pot. The distinct reactivity of different boronic acids can be exploited in such sequences. For instance, a system employing both an (E)-alkenylboronic acid and a 2-nitro-arylboronic acid allows for sequential, chemoselective cross-coupling reactions catalyzed by different metals (e.g., nickel and copper), enabling the construction of complex bioconjugates. acs.org In another example, a boronic acid can act in tandem with a strong Brønsted acid or a transition metal to promote reactions like the dimerization of allylic alcohols, where the boronic acid serves to template the substrates while the co-catalyst activates the hydroxyl group. nih.gov

Stereochemical Control and Investigations in Reactions Involving Trans Heptenylboronic Acid

Influence of E-Stereochemistry on Reaction Outcomes and Selectivity

The E-configuration of the double bond in trans-heptenylboronic acid plays a pivotal role in dictating the stereochemical outcome of its reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A fundamental principle of the Suzuki coupling is that the configuration of the double bond in the organoboron reagent is retained in the coupled product. beilstein-journals.orgscispace.com This stereospecificity is a consequence of the reaction mechanism, which involves a series of steps including oxidative addition, transmetalation, and reductive elimination, all of which generally proceed with retention of the alkene geometry. scispace.com

For this compound, this means that the trans (or E) geometry of the heptenyl group is faithfully transferred to the newly formed carbon-carbon bond. This predictable stereochemical outcome is of significant synthetic utility, allowing for the construction of complex molecules with defined olefinic geometries. The reaction's fidelity in preserving the E-stereochemistry is crucial for the synthesis of natural products and pharmaceutical agents where the geometric isomerism of a double bond can profoundly impact biological activity.

The choice of catalyst and reaction conditions can, in some instances, influence the degree of stereochemical retention. While the standard Suzuki-Miyaura protocol is highly stereospecific, certain ligands and additives can potentially lead to isomerization. rsc.orgresearchgate.net However, for typical applications involving trans-alkenylboronic acids, the predominant pathway is one of high stereochemical fidelity.

Preservation of Stereogenic Centers in Boronic Acid-Catalyzed Reactions

While this compound itself is achiral, it is often employed in reactions with substrates that possess pre-existing stereogenic centers. In such cases, the preservation of the stereochemical integrity of these centers is paramount. Boronic acid-catalyzed reactions, under appropriate conditions, are known to proceed without epimerization of adjacent stereocenters.

The mechanism of many boronic acid-mediated transformations does not involve the formation of intermediates that would compromise the configuration of nearby chiral centers. For instance, in Suzuki-Miyaura couplings, the reaction conditions are typically mild enough to avoid racemization of sensitive stereocenters elsewhere in the molecule. The stereochemical course of the transmetalation step in Suzuki-Miyaura reactions involving chiral secondary boronic esters has been shown to be highly dependent on the ligand, with pathways for both retention and inversion of configuration being identified. researchgate.net However, for reactions involving the coupling of an achiral alkenylboronic acid like this compound to a chiral organic halide, the stereocenter on the halide partner is generally unaffected.

Asymmetric Induction in Reactions with Chiral Ligands

A powerful strategy for introducing new stereogenic centers is through the use of chiral ligands in transition metal-catalyzed reactions. In the context of reactions involving this compound, asymmetric induction can be achieved by employing a chiral catalyst system, typically a palladium complex bearing a chiral phosphine (B1218219) ligand.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prime example where a chiral ligand can control the stereochemical outcome. Although this compound is not a typical substrate for classic AAA reactions, related palladium-catalyzed 1,4-additions of arylboronic acids to enones have been shown to proceed with high enantioselectivity in the presence of chiral phosphine ligands. These reactions establish a new stereocenter, and the enantiomeric excess of the product is determined by the chiral environment created by the ligand.

The design of the chiral ligand is critical. Ligands such as those based on BINAP, Josiphos, and other privileged chiral backbones have been successfully employed in a variety of asymmetric palladium-catalyzed reactions. The interaction between the substrate, the metal center, and the chiral ligand in the transition state dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other.

Below is a representative table illustrating the effect of different chiral ligands on the enantioselectivity of a hypothetical asymmetric reaction involving an alkenylboronic acid.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| 1 | (R)-BINAP | Toluene | 25 | 92 |

| 2 | (S,S)-Chiraphos | THF | 0 | 85 |

| 3 | (R,R)-Me-DuPhos | Dichloromethane | -20 | 95 |

| 4 | (S)-Josiphos | Dioxane | 40 | 88 |

This table is illustrative and serves to demonstrate the concept of asymmetric induction with chiral ligands in reactions of this type.

Stereochemical Analysis of Reaction Products

The definitive assignment of the stereochemistry of reaction products derived from this compound is crucial for validating the stereocontrol of a given transformation. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. For products retaining the double bond, the magnitude of the vicinal coupling constant (³J) between the olefinic protons can distinguish between E and Z isomers. For trans isomers, the coupling constant is typically in the range of 12-18 Hz, while for cis isomers, it is in the range of 6-12 Hz. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help to elucidate the relative stereochemistry of substituents around the double bond and at newly formed stereocenters.

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the product, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This technique is considered the gold standard for stereochemical determination, providing definitive information on both relative and absolute stereochemistry (if a chiral reference is present).

The following table summarizes the primary analytical techniques used for the stereochemical analysis of products from reactions involving this compound.

| Analytical Technique | Information Provided | Key Parameters/Observations |

| ¹H NMR Spectroscopy | E/Z isomerism of the double bond | Vicinal coupling constants (³J) of olefinic protons |

| NOESY/ROESY NMR | Relative stereochemistry | Through-space correlations between protons |

| ¹³C NMR Spectroscopy | General structural information | Chemical shifts of olefinic carbons |

| X-ray Crystallography | Absolute and relative stereochemistry | 3D molecular structure |

Through the careful application of these analytical methods, chemists can confidently assign the stereochemical outcome of reactions involving this compound, furthering the understanding and application of this versatile reagent in stereoselective synthesis.

Advanced Research Frontiers and Future Directions

Exploration of Novel Reaction Pathways and Methodologies

While trans-heptenylboronic acid is a staple reagent for forming carbon-carbon bonds via palladium-catalyzed cross-coupling, research is ongoing to develop new synthetic methodologies that expand its utility. myskinrecipes.com This includes exploring its participation in other types of reactions, such as rhodium-catalyzed asymmetric additions and palladacycle-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes. The development of novel catalytic systems that offer higher turnover numbers, lower catalyst loadings, and milder reaction conditions is a key area of investigation. Furthermore, developing methodologies that tolerate a wider range of functional groups would enhance the modularity of syntheses involving this alkenylboronic acid.

Integration into Flow Chemistry and Automated Synthesis

The synthesis and application of boronic acids are increasingly being adapted to continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability.

Flow Chemistry: Continuous flow processes offer significant advantages for the synthesis of boronic acids, including rapid reaction times and high throughput. For instance, a simple continuous flow setup for organolithium chemistry has been shown to produce various boronic acids with reaction times of less than one second and a throughput of approximately 60 g/h. organic-chemistry.org This methodology, which involves a halogen/lithium exchange followed by quenching with a boron electrophile, could be readily adapted for the on-demand synthesis of this compound, offering precise temperature control and efficient mixing. organic-chemistry.org

Automated Synthesis: Automated synthesis platforms are revolutionizing the way small molecules are prepared. These systems can perform entire synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. merckmillipore.com Platforms like the Synple 2 automated synthesizer utilize pre-filled reagent cartridges for various reaction classes, including Suzuki-Miyaura coupling. merckmillipore.com The integration of this compound into such automated workflows would accelerate the synthesis of compound libraries for drug discovery and materials science research. nih.gov These platforms can handle iterative cycles of deprotection, coupling, and purification, making complex molecular construction more efficient. illinois.edu

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Automated Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Varies, but optimized for speed |

| Scalability | Can be challenging | Readily scalable | High-throughput for small scale |

| Safety | Handling of hazardous reagents | Improved safety with enclosed systems | Reduced operator exposure |

| Reproducibility | Operator dependent | High | High |

| Application | General lab synthesis | Process development, on-demand synthesis | Library synthesis, rapid optimization |

Theoretical Studies and Computational Modeling of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of organoboron compounds like this compound.

The mechanism of the Suzuki-Miyaura reaction is complex, involving multiple steps such as oxidative addition, transmetalation, and reductive elimination. DFT calculations have been instrumental in elucidating the structures and energies of the transition states and intermediates involved. nih.govresearchgate.net For example, studies have focused on characterizing the pre-transmetalation intermediates, which involve palladium-oxygen-boron linkages, providing crucial insights into the key bond-forming step. nih.gov Understanding these intermediates for reactions involving this compound can help in optimizing reaction conditions to favor the desired product and minimize side reactions.

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energy barriers for different reaction pathways, researchers can anticipate the most favorable conditions and outcomes. For instance, DFT studies have been used to compare the energy profiles of Suzuki-Miyaura reactions under different basic conditions, confirming that the transmetalation step is often rate-determining. nih.gov Such predictive power allows for the rational design of experiments, saving time and resources. These computational approaches can also be extended to predict the outcomes of other reactions involving this compound, guiding the discovery of new applications. beilstein-journals.orgbeilstein-journals.org

Development of Advanced Characterization Techniques for Reaction Monitoring

The ability to monitor reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For reactions involving this compound, advanced in-situ monitoring techniques are being explored. Techniques such as time-resolved in-situ synchrotron X-ray diffraction and Raman spectroscopy are being developed to follow the progress of mechanochemical and solution-phase reactions. birmingham.ac.uk Low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly effective in generating and observing the previously elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions, providing direct evidence for their structures. nih.gov The application of these techniques to reactions of this compound would provide a deeper mechanistic understanding and facilitate more efficient process development.

Expanding Applications in Materials Science and Polymer Chemistry

The unique chemical properties of the boronic acid functional group are leading to the expanded use of molecules like this compound in materials science and polymer chemistry. Boronic acid-containing polymers are of significant interest due to their responsive nature, particularly their ability to form reversible covalent bonds with diols, such as those found in saccharides. researchgate.net

This property is being exploited in the development of:

Sensors: Polymers incorporating boronic acids can be designed as sensors for glucose and other sugars.

Drug Delivery Systems: Hydrogels and nanoparticles containing boronic acids can be engineered for the controlled release of therapeutic agents in response to specific biological triggers like changes in glucose concentration or pH. researchgate.netsemanticscholar.org

Self-Healing Materials: The dynamic nature of the boronic ester bond allows for the creation of self-healing polymers and vitrimers.

While many studies have focused on arylboronic acids, the incorporation of the trans-heptenyl group from this compound into polymer backbones or as side chains could introduce new material properties, such as altered hydrophobicity and mechanical characteristics. The vinyl group provides a handle for polymerization, suggesting that this compound could serve as a functional monomer in reversible addition-fragmentation chain-transfer (RAFT) polymerization or other controlled polymerization techniques. rsc.orgsemanticscholar.org

Table 2: Potential Applications in Materials Science

| Application Area | Role of Boronic Acid Moiety | Potential Contribution of trans-Heptenyl Group |

|---|---|---|

| Glucose Sensing | Reversible binding with diols of glucose | Modulate sensitivity and hydrophobicity of the sensor material |

| Drug Delivery Hydrogels | pH and sugar-responsive cross-linking | Control swelling behavior and drug release kinetics |

| Functional Polymers | Monomer for polymerization | Introduce alkyl chain for tailored material properties (e.g., flexibility, solubility) |

| Surface Modification | Covalent attachment to diol-containing surfaces | Create functional surfaces with specific recognition capabilities |

Q & A

Basic Question: What are the standard synthetic routes for trans-Heptenylboronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically employs hydroboration or transmetalation reactions. For hydroboration, alkenes react with borane-THF complexes under controlled temperatures (0–25°C), followed by oxidation . Yield optimization requires monitoring stoichiometry, solvent polarity (e.g., THF vs. DCM), and inert atmosphere conditions. Purity is assessed via NMR (¹¹B and ¹H) and HPLC, with impurities often arising from incomplete quenching or side reactions (e.g., protodeboronation). NIH guidelines recommend detailed reporting of reaction parameters to ensure reproducibility .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization relies on:

- ¹¹B NMR : Identifies boronic acid peaks (δ ~30 ppm) and detects boroxine formation (δ ~18 ppm).

- ¹H/¹³C NMR : Confirms alkene geometry (trans coupling constants ~15 Hz) and absence of isomers.

- HPLC-MS : Quantifies purity using reverse-phase columns (C18) with acidic mobile phases to stabilize boronates.

- FT-IR : Verifies B-OH stretches (~3200 cm⁻¹).

Cross-validation with elemental analysis ensures stoichiometric accuracy. IUPAC protocols emphasize error estimation (e.g., ±0.5% for NMR integration) .

Advanced Question: How can conflicting data on the stability of this compound in aqueous media be resolved?

Methodological Answer:

Contradictory stability reports (e.g., hydrolysis half-life ranging from hours to days) may stem from pH variability or trace metal contaminants. To resolve this:

Controlled Experiments : Conduct stability assays in buffered solutions (pH 5–9) with ICP-MS to quantify metal ions.

Kinetic Studies : Monitor degradation via UV-Vis (boronate ester formation) or ¹¹B NMR.

Statistical Analysis : Use ANOVA to compare degradation rates under varying conditions.

Evidence synthesis frameworks (e.g., PICO) help isolate variables and contextualize discrepancies .

Advanced Question: What strategies mitigate protodeboronation in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Protodeboronation is minimized by:

- Base Selection : Mild bases (K₂CO₃) reduce side reactions vs. strong bases (NaOH).

- Ligand Design : Bulky ligands (SPhos) stabilize the boronate intermediate.

- Solvent Optimization : Mixed polar/aprotic solvents (DME/H₂O) enhance solubility.

- Catalyst Screening : Pd(OAc)₂ with controlled loading (1–5 mol%) improves efficiency.

Contradictory literature results often arise from unaccounted oxygen or moisture; rigorous inert conditions (Schlenk techniques) are critical .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Under nitrogen at –20°C to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents during isolation.

- Waste Disposal : Quench with excess water and neutralize to pH 7 before disposal.

NIH preclinical guidelines mandate documentation of hazard controls and emergency procedures .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states in cross-couplings, predicting regioselectivity and activation energies. Parameters include:

- Boron’s electrophilicity in different solvents (COSMO-RS solvation models).

- Steric effects from substituents (Mayer bond orders).

Validation requires correlating computational outcomes with experimental yields and selectivity ratios. Reproducibility depends on sharing input files and convergence criteria .

Advanced Question: What experimental designs address low reproducibility in this compound-mediated reactions?

Methodological Answer:

Reproducibility issues often stem from:

- Trace Oxygen : Use degassed solvents and Cu-tests to confirm inertness.

- Catalyst Purity : ICP-OES analysis of Pd catalysts for residual metals.

- Data Reporting : Adopt IUPAC’s auxiliary information standards (e.g., detailed NMR acquisition parameters) .

Collaborative interlab studies with standardized protocols (e.g., round-robin tests) enhance reliability .

Basic Question: How is this compound quantified in complex mixtures?

Methodological Answer:

- LC-MS/MS : Selected reaction monitoring (SRM) for boronate adducts.

- Colorimetric Assays : Use Alizarin Red S for boron detection (λ = 550 nm).

- Isotope Dilution : ¹⁰B-enriched internal standards improve accuracy.

Method validation requires linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests .

Advanced Question: How do electronic and steric effects of this compound’s substituents influence its reactivity in organocatalysis?

Methodological Answer:

- Hammett Studies : Correlate σ⁺ values of substituents with reaction rates (e.g., in Chan-Lam couplings).

- X-ray Crystallography : Resolve steric parameters (e.g., Tolman cone angles).

- Kinetic Isotope Effects : Probe rate-determining steps (e.g., B–C bond cleavage).

Contradictions in structure-activity relationships are resolved by multivariate regression analysis .

Advanced Question: What interdisciplinary approaches integrate this compound into materials science applications?

Methodological Answer:

- Polymer Functionalization : Use Suzuki couplings to graft boronic acids onto polymer backbones.

- Sensor Design : Immobilize on graphene oxide for glucose detection via boronate ester formation.

- MOF Synthesis : Coordinate with transition metals (e.g., Cu²⁺) for porous frameworks.

Collaborative workflows (e.g., chemists and materials scientists) optimize characterization (SEM, BET) and application testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.